molecular formula C18H11Cl3N6 B14580750 1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride CAS No. 61489-39-2

1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride

Cat. No.: B14580750
CAS No.: 61489-39-2
M. Wt: 417.7 g/mol
InChI Key: NNNNSOPYMVPXGG-UHFFFAOYSA-K
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Description

1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride is a complex organic compound known for its unique structural and chemical properties. This compound is characterized by the presence of diazonium groups and a phenylphenazin-5-ium core, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride typically involves the diazotization of aniline derivatives followed by coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the diazonium groups to amines.

    Substitution: The diazonium groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.

Scientific Research Applications

1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying biological systems.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is employed in the manufacture of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride involves its interaction with various molecular targets. The diazonium groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Known for its catalytic properties in organic synthesis.

    Tertiary phosphines: Widely used in transition metal catalysis and organocatalysis.

Uniqueness

1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride stands out due to its dual diazonium groups and phenylphenazin-5-ium core, which confer unique reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

61489-39-2

Molecular Formula

C18H11Cl3N6

Molecular Weight

417.7 g/mol

IUPAC Name

5-phenylphenazin-5-ium-1,3-didiazonium;trichloride

InChI

InChI=1S/C18H11N6.3ClH/c19-22-12-10-15(23-20)18-17(11-12)24(13-6-2-1-3-7-13)16-9-5-4-8-14(16)21-18;;;/h1-11H;3*1H/q+3;;;/p-3

InChI Key

NNNNSOPYMVPXGG-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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